molecular formula C11H24O4 B3204244 1,9-Nonanediol, monoacetate CAS No. 103109-24-6

1,9-Nonanediol, monoacetate

Cat. No. B3204244
CAS RN: 103109-24-6
M. Wt: 220.31 g/mol
InChI Key: UBOXGKWIWNNANI-UHFFFAOYSA-N
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Description

1,9-Nonanediol, also known as nonamethylene glycol, is a diol with the molecular formula HO(CH2)9OH . It is a colorless solid, which is sparingly soluble in water but readily soluble in ethanol .


Synthesis Analysis

1,9-Nonanediol can be produced by isomerization of allyl alcohol . It can also be obtained by reacting methyl oleate with triethylsilyl hydrotrioxide and lithium aluminum hydride .


Molecular Structure Analysis

The molecular formula of 1,9-Nonanediol is C9H20O2 . Its average mass is 160.254 Da and its monoisotopic mass is 160.146332 Da .


Chemical Reactions Analysis

1,9-Nonanediol is used as a monomer in the synthesis of some polymers . It is also used as an intermediate in the manufacturing of aromatic chemicals and in the pharmaceutical industry .


Physical And Chemical Properties Analysis

1,9-Nonanediol has a melting point of 46.4 °C and a boiling point of 173 °C at 20 mmHg . Its molar mass is 160.25 g/mol .

Safety and Hazards

1,9-Nonanediol is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of contact with skin or eyes, or if swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

acetic acid;nonane-1,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2.C2H4O2/c10-8-6-4-2-1-3-5-7-9-11;1-2(3)4/h10-11H,1-9H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXGKWIWNNANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCCCO)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60761281
Record name Acetic acid--nonane-1,9-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Nonanediol, monoacetate

CAS RN

103109-24-6
Record name Acetic acid--nonane-1,9-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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